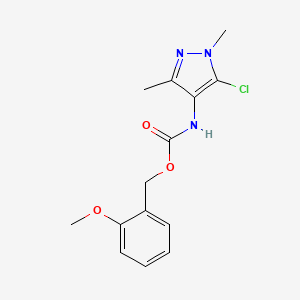

2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

説明

2-Methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a synthetic carbamate derivative featuring a pyrazole core substituted with chloro and methyl groups at positions 5, 1, and 2. The 2-methoxybenzyl group is attached via a carbamate linkage, contributing to its unique physicochemical and biological properties.

The 2-methoxybenzyl group may influence metabolic stability and binding affinity, as seen in related compounds like NBOMe derivatives, where this moiety contributes to distinct fragmentation patterns in mass spectrometry (e.g., m/z 121.0648 for C8H9O+ and m/z 91.0542 for C7H7+) .

特性

IUPAC Name |

(2-methoxyphenyl)methyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3/c1-9-12(13(15)18(2)17-9)16-14(19)21-8-10-6-4-5-7-11(10)20-3/h4-7H,8H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCNHIWNASVYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.

Carbamate Formation: The final step involves the reaction of the chlorinated and methylated pyrazole with 2-methoxybenzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

化学反応の分析

Types of Reactions

2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the carbamate or pyrazole ring.

Substitution: Substituted pyrazole derivatives with various functional groups.

科学的研究の応用

2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has several scientific research applications:

作用機序

The mechanism of action of 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets:

類似化合物との比較

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in share the 5-chloro-1,3-dimethylpyrazole core but replace the carbamate group with carboxamide linkages. Key differences include:

| Compound ID | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3a | Phenyl, Phenyl | 68 | 133–135 | C21H15ClN6O | 402.83 |

| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | C21H14Cl2N6O | 437.27 |

| 3c | p-Tolyl, Phenyl | 62 | 123–125 | C22H17ClN6O | 416.86 |

| 3d | 4-Fluorophenyl, Phenyl | 71 | 181–183 | C21H14ClFN6O | 420.82 |

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in 3b ) increase melting points compared to electron-donating groups (e.g., p-tolyl in 3c ) due to enhanced intermolecular interactions.

- Yield Variability : Substituents influence reaction efficiency; fluorophenyl derivatives (3d ) achieve higher yields (71%) than p-tolyl analogs (3c , 62%), likely due to improved solubility or reduced steric hindrance .

Thiazolylmethylcarbamate Analogs ()

Thiazolylmethylcarbamates (e.g., compounds l , m , w , x ) replace the pyrazole core with a thiazole ring. Structural differences include:

- Complexity : Compounds like m and x feature hydroperoxypropan-2-yl groups, which may enhance oxidative stability or confer unique pharmacological effects.

No quantitative data (e.g., yields, bioactivity) are provided, but the structural divergence highlights the importance of heterocycle selection in drug design .

Acrylamide Derivatives ()

N1-(2,4-Difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide shares the 5-chloro-1,3-dimethylpyrazole moiety but replaces the carbamate with an acrylamide group. Key distinctions:

- Functional Group : The acrylamide linkage may improve thermal stability and mechanical strength in material science applications compared to carbamates.

Fragmentation Patterns ()

The 2-methoxybenzyl group in the target compound generates characteristic MS fragments (m/z 121.0648 and 91.0542). In contrast, fluorobenzyl derivatives (e.g., 25B-NBF) produce m/z 109.0448 (C7H6F+), enabling differentiation in analytical workflows .

生物活性

2-Methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate, with the CAS number 956262-44-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

- Molecular Formula : C14H16ClN3O3

- Molecular Weight : 309.75 g/mol

- CAS Number : 956262-44-5

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClN3O3 |

| Molecular Weight | 309.75 g/mol |

| CAS Number | 956262-44-5 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing a pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines.

- Cytotoxicity : In vitro studies show that this compound exhibits cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values for these cell lines range from 2.43 to 14.65 μM, indicating a promising therapeutic index compared to non-cancerous cells .

- Mechanism of Action : The mechanism involves microtubule destabilization, which leads to apoptosis in cancer cells. The compound has been shown to enhance caspase activity, indicating its role in promoting programmed cell death .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been investigated for various biological activities:

- Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties, although specific data on this compound remain limited.

- Cholinesterase Inhibition : Compounds similar in structure have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting possible applications in neurodegenerative disorders like Alzheimer's disease .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Inhibition Studies : A study reported that pyrazole derivatives exhibited significant inhibition against AChE and BChE with IC50 values ranging from 0.64 μM to 0.75 μM, highlighting their potential in treating Alzheimer's disease .

- Pyrazole Anticancer Agents : A series of pyrazole-containing compounds were evaluated for their anticancer properties, revealing that modifications in their structure could enhance selectivity and potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。